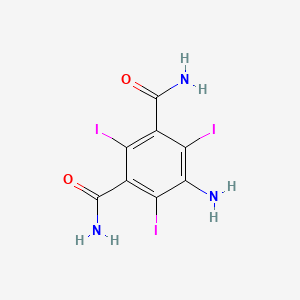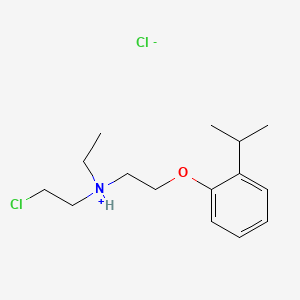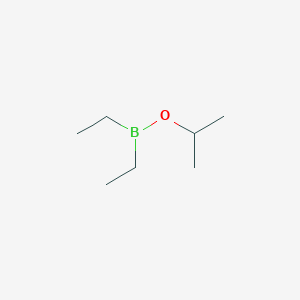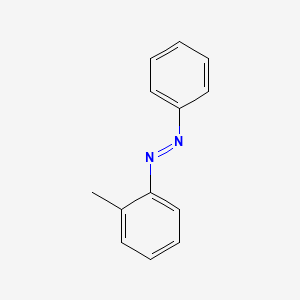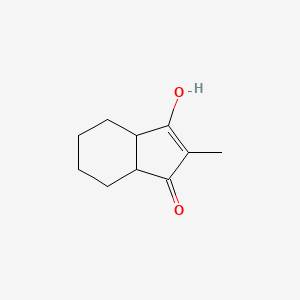
3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a cyclic compound featuring a hydroxyl group and a ketone group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the hexahydroindenone structure. The hydroxyl group can be introduced through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity and interactions with enzymes or receptors. These interactions can lead to various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-2-one
- trans-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- cis-3-Hydroxy-2-ethyl-3a,4,5,6,7,7a-hexahydroinden-1-one
Uniqueness
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. The presence of both hydroxyl and ketone groups in a cyclic structure allows for versatile chemical transformations and applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3 |
InChI Key |
YOLABIMTZJVAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


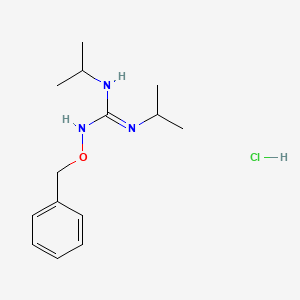
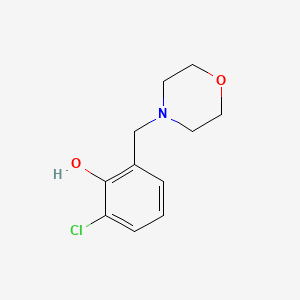

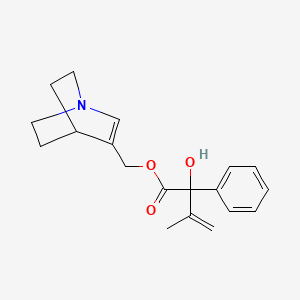
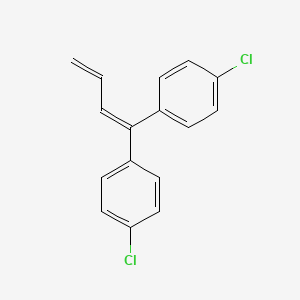

![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
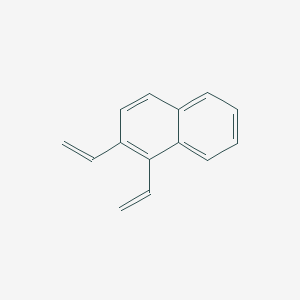
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
